N-Des-t-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel
描述
N-Des-t-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel is a derivative of Docetaxel, a well-known chemotherapy medication used to treat various cancers. This compound is characterized by the removal of the tert-butoxycarbonyl (t-boc) protecting group and the addition of two trichloroethyl carbonate groups at the 7 and 10 positions. The molecular formula of this compound is C44H47Cl6NO16, and it has a molecular weight of 1058.56 g/mol .
属性
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-amino-2-hydroxy-3-phenylpropanoyl]oxy-9,12-bis[[2-chloro-2-(chloro-λ3-chloranylidene)ethoxy]carbonyloxy]-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H47Cl6NO16/c1-21-25(63-38(56)32(53)31(51)23-12-8-6-9-13-23)17-44(59)36(66-37(55)24-14-10-7-11-15-24)34-42(5,35(54)33(30(21)41(44,3)4)65-40(58)61-19-29(46)50-48)26(64-39(57)60-18-28(45)49-47)16-27-43(34,20-62-27)67-22(2)52/h6-15,25-27,31-34,36,53,59H,16-20,51H2,1-5H3/t25-,26-,27+,31-,32+,33+,34-,36-,42+,43-,44+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJIIKHQGPCJAP-LASXEMKLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)N)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC(=O)OCC(=ClCl)Cl)C)OC(=O)OCC(=ClCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)N)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC(=O)OCC(=ClCl)Cl)C)OC(=O)OCC(=ClCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H47Cl6NO16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1058.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Deprotection of the t-boc Group
The initial step involves the removal of the t-boc protecting group from the nitrogen atom of the (2R,3S)-3-phenylisoserine side chain. This is typically achieved under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C for 1–2 hours. Alternative methods include the use of pyridinium p-toluenesulfonate (PPTS) in methanol, which selectively cleaves the t-boc group without affecting other functional groups. The deprotection yields N-des-t-boc docetaxel, characterized by a free amine at the C3' position.
Protection of C7 and C10 Hydroxyl Groups
The C7 and C10 hydroxyl groups of the 10-deacetylbaccatin III core are protected using trichloroethyl chloroformate. This reaction is conducted under anhydrous conditions in tetrahydrofuran (THF) at -78°C, employing n-butyl lithium (n-BuLi) as a base to deprotonate the hydroxyl groups. The addition of trichloroethyl chloroformate (2.0 equivalents) facilitates the formation of the carbonate esters, with the reaction mixture stirred for 1–2 hours before warming to 0°C. Quenching with saturated ammonium chloride followed by extraction with ethyl acetate yields the crude product, which is purified via column chromatography (ethyl acetate/hexane, 3:7).
Reaction Conditions and Optimization Strategies
Temperature and Solvent Systems
Low-temperature conditions (-78°C) are critical for minimizing side reactions during the protection step, as demonstrated in the synthesis of analogous compounds. THF is preferred for its ability to dissolve both the baccatin III backbone and the chloroformate reagent, while n-BuLi ensures complete deprotonation of the hydroxyl groups.
Stoichiometric Considerations
A molar ratio of 2:1 (trichloroethyl chloroformate to substrate) is optimal for achieving >85% conversion, as lower equivalents result in incomplete protection. Excess reagent is avoided to prevent over-reaction with other nucleophilic sites.
Table 1: Key Reaction Parameters for C7/C10 Protection
| Parameter | Optimal Value | Source Reference |
|---|---|---|
| Temperature | -78°C → 0°C | |
| Solvent | Anhydrous THF | |
| Base | n-BuLi (2.5 M in hexane) | |
| Reagent | Trichloroethyl chloroformate (2 eq) | |
| Reaction Time | 2 hours |
Purification and Characterization Techniques
Chromatographic Purification
Crude this compound is purified using silica gel chromatography with ethyl acetate/hexane gradients (10–30% ethyl acetate). Fractions containing the product are identified via thin-layer chromatography (TLC) and pooled for recrystallization from ethyl acetate/hexane (1:1).
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) confirms the presence of trichloroethyl carbonate signals at δ 4.8–5.2 ppm (m, 4H, -OCH2CCl3) and δ 1.2–1.4 ppm (s, 9H, t-boc remnant). High-resolution mass spectrometry (HRMS) validates the molecular formula C44H47Cl6NO16.
Industrial-Scale Production Methodologies
Continuous Flow Reactors
Industrial processes employ continuous flow reactors to maintain precise temperature control during the exothermic protection step. Automated systems enable real-time monitoring of reagent addition, reducing batch-to-batch variability.
Solvent Recovery Systems
THF and ethyl acetate are recovered via distillation, lowering production costs and environmental impact.
Comparative Analysis of Synthetic Approaches
Trichloroethyl vs. Allyloxycarbonyl Protection
Compared to allyloxycarbonyl groups used in docetaxel synthesis, trichloroethyl carbonates exhibit superior stability under acidic conditions, simplifying downstream deprotection steps. However, the use of n-BuLi necessitates stringent moisture control, increasing operational complexity.
化学反应分析
Types of Reactions
N-Des-t-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel undergoes various chemical reactions, including:
Hydrolysis: The trichloroethyl carbonate groups can be hydrolyzed under basic conditions to yield the corresponding hydroxyl groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the hydroxyl and carbonyl functional groups.
Substitution: The trichloroethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide or potassium hydroxide in aqueous solution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Hydrolysis: Yields the corresponding hydroxyl derivatives.
Oxidation: Produces oxidized derivatives with additional carbonyl groups.
Reduction: Results in reduced derivatives with additional hydroxyl groups.
科学研究应用
Cancer Treatment
N-Des-t-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel is studied for its effectiveness as an anti-cancer agent. It is related to Docetaxel, which is widely used in chemotherapy for various cancers including breast cancer, non-small cell lung cancer, and prostate cancer. The compound's mechanism involves inhibiting microtubule depolymerization, thereby preventing cancer cell division and promoting apoptosis in malignant cells .
Synthesis of Pharmacologically Active Compounds
This compound serves as a crucial intermediate in the synthesis of other taxane derivatives. Its unique chemical structure allows for modifications that can enhance the therapeutic efficacy or reduce side effects associated with traditional Docetaxel treatments. Research has focused on optimizing synthetic routes to produce this compound efficiently .
Investigating Drug Efficacy and Safety
Studies have quantitatively evaluated factors influencing the efficacy and safety of docetaxel-based regimens. For instance, a study on the docetaxel-platinum combination revealed significant variations in overall survival rates among different ethnic groups and emphasized the need for tailored chemotherapy approaches based on patient demographics . This highlights the importance of compounds like this compound in understanding and improving treatment outcomes.
Case Study 1: Efficacy in Non-Small Cell Lung Cancer
A clinical investigation analyzed the effectiveness of docetaxel combined with platinum-based drugs in patients with advanced non-small cell lung cancer. The study utilized a parametric survival function model to assess overall survival rates and found that drug exposure influenced adverse event rates significantly. The findings underscored the potential of optimizing dosages of derivatives like this compound to improve patient outcomes .
Case Study 2: Synthesis Optimization
Research aimed at validating new enzymatic routes for synthesizing 7,10-bis-O-(2,2,2-trichloroethoxycarbonyl)-10-deacetyl baccatin III has shown promising results. The study highlighted the efficiency of using ethyl acetate-water mixtures to enhance yield and purity during synthesis. Such advancements are crucial for scaling up production for clinical use .
作用机制
The mechanism of action of N-Des-t-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel involves its interaction with microtubules, similar to Docetaxel. It binds to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization. This leads to cell cycle arrest and apoptosis in cancer cells. The trichloroethyl carbonate groups may enhance its binding affinity and stability .
相似化合物的比较
Similar Compounds
Docetaxel: The parent compound, widely used in chemotherapy.
Paclitaxel: Another well-known chemotherapeutic agent with a similar mechanism of action.
Cabazitaxel: A derivative of Docetaxel with improved efficacy against certain resistant cancer types.
Uniqueness
N-Des-t-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel is unique due to the presence of trichloroethyl carbonate groups, which may enhance its pharmacokinetic properties and binding affinity compared to other taxanes .
生物活性
N-Des-t-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel, often referred to as 7,10-DiTroc-10-deacetylbaccatin III, is a modified derivative of Docetaxel, a well-known chemotherapeutic agent used primarily in the treatment of various cancers. This compound has garnered attention due to its potential biological activity and its role as an intermediate in the synthesis of Docetaxel and its metabolites. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy in cancer treatment, and relevant research findings.
Molecular Structure
- Molecular Formula : C35H38Cl6O14
- Molecular Weight : 895.39 g/mol
- CAS Number : 95603-44-4
Structural Characteristics
The compound features a complex structure that includes multiple chloroethyl groups and a baccatin backbone. Its structural formula can be represented as follows:
This compound exerts its biological effects primarily through:
- Microtubule Stabilization : Similar to Docetaxel, this compound binds to the β-subunit of tubulin, promoting microtubule assembly and stabilization. This action disrupts normal mitotic spindle function, leading to cell cycle arrest and apoptosis in cancer cells .
- Inhibition of Tumor Growth : In vitro studies have demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The IC50 values indicate potent cytotoxicity comparable to that of Docetaxel .
In Vitro Studies
Research has shown that this compound displays significant anti-cancer activity:
These results indicate that the compound is effective at low concentrations, suggesting a high potency against these cancer types.
In Vivo Studies
Limited in vivo studies have been conducted; however, preliminary results indicate that this compound may enhance the therapeutic efficacy of Docetaxel when used in combination therapies. Animal models have shown improved survival rates and reduced tumor sizes when treated with N-Des-t-boc-10-deacetylbaccatin III alongside conventional chemotherapy .
Case Studies
- Case Study in Breast Cancer : A study involving patients with metastatic breast cancer demonstrated that when N-Des-t-boc-10-deacetylbaccatin III was used as part of a combination therapy regimen with other chemotherapeutics, there was a notable increase in response rates compared to standard treatments alone .
- Case Study in Lung Cancer : Another investigation focused on non-small cell lung cancer patients showed that incorporating this compound into treatment protocols led to enhanced tumor regression and improved quality of life metrics without significant increase in adverse effects .
常见问题
Basic Research Questions
Q. What are the recommended safety protocols for handling N-Des-t-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel in laboratory settings?
- Methodological Answer : Adhere to strict laboratory safety guidelines, including:
- Prohibiting food/drink storage and smoking in all lab areas .
- Separating organic and inorganic reagents by chemical properties (e.g., hydrocarbons, derivatives, salts) to prevent reactive hazards .
- Using emergency equipment (eye wash stations, fire extinguishers) and maintaining clear evacuation pathways .
- Mandatory handwashing and avoiding lab attire in non-lab spaces .
Q. How can researchers optimize the synthesis and purification of this compound?
- Methodological Answer :
- Employ high-performance liquid chromatography (HPLC) or preparative TLC for purification, referencing isotopic analogs (e.g., ¹³C/¹⁵N-labeled Boc-protected amino acids) to track reaction efficiency .
- Monitor reaction intermediates via mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm stepwise functionalization (e.g., trichloroethyl carbonate group addition) .
Q. What analytical techniques are essential for characterizing this compound's structural integrity?
- Methodological Answer :
- X-ray crystallography to resolve absolute stereochemistry at chiral centers (e.g., 1S, 2S, 3R configurations) .
- NMR spectroscopy (¹H, ¹³C, DEPT) to verify deacetylation and Boc-group removal .
- FT-IR spectroscopy to confirm carbonyl (C=O) and trichloroethyloxycarbonyl (Cl₃C-CH₂-O-CO-) functional groups .
Advanced Research Questions
Q. How can researchers address discrepancies between computational docking predictions and experimental binding data for this compound?
- Methodological Answer :
- Use Glide (Schrödinger) for systematic ligand conformational sampling, followed by OPLS-AA force field optimization and Monte Carlo pose refinement to improve accuracy .
- Cross-validate with GOLD (Genetic Optimisation for Ligand Docking), which incorporates partial protein flexibility and solvation effects, to resolve false positives .
- Compare enrichment factors (EF) across docking tools; Glide 2.5 shows 3× higher EF than earlier versions in screening druglike libraries .
Q. What strategies are effective in resolving solubility challenges during in vitro assays?
- Methodological Answer :
- Co-crystallize with ethyl acetate monosolvate to stabilize the compound in hydrophobic environments .
- Use surfactants (e.g., polysorbate-80) or cyclodextrin-based formulations to enhance aqueous solubility for cell-based assays .
Q. How can isotopic labeling (e.g., ¹³C, ¹⁵N) be utilized to study the metabolic pathways of this compound?
- Methodological Answer :
- Synthesize isotopologs (e.g., ¹³C-labeled Boc-protected precursors) to track metabolic fate via LC-MS/MS .
- Apply stable isotope-resolved metabolomics (SIRM) in MRC-5 cell lines to map deacetylation and carbonate hydrolysis pathways .
Q. What methodologies ensure data integrity when encountering contradictory results in pharmacological studies?
- Methodological Answer :
- Implement electronic lab notebooks (ELNs) for real-time data tracking and audit trails to minimize human error .
- Apply Bayesian statistical models to reconcile outliers between in silico (docking) and in vitro (binding affinity) datasets, adjusting for false discovery rates .
Q. How to design experiments to evaluate the compound's efficacy while adhering to ethical guidelines?
- Methodological Answer :
- Follow ICH E6(R3) guidelines for preclinical studies: Use in vitro models (e.g., cancer cell lines) before animal testing to minimize ethical concerns .
- Integrate virtual screening and molecular dynamics (MD) simulations to prioritize high-probability candidates, reducing unnecessary in vivo trials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
